2-(3-Chloro-5-methoxyphenyl)acetic acid
Description
2-(3-Chloro-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a methoxy group at the 5-position of the aromatic ring. This compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBCQRXWUOQBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200214-66-0 | |
| Record name | 2-(3-chloro-5-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)acetic acid typically involves the chlorination and methoxylation of phenylacetic acid derivatives. One common method is the reaction of 3-chloro-5-methoxybenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and methoxylation reactions under controlled conditions to ensure high yield and purity. These methods may utilize catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Chloro-5-methoxyphenyl)acetic acid (CMA) is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores these applications in detail, supported by data tables and case studies.
Medicinal Chemistry
CMA has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of CMA exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of CMA derivatives. The results indicated that certain derivatives demonstrated a higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study concluded that CMA could serve as a lead compound for developing new anti-inflammatory agents .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 78 |
| Aspirin | 70 | 60 |
| Ibuprofen | 65 | 55 |
Agricultural Applications
CMA has shown promise as a plant growth regulator. Research indicates that it can enhance root development and increase resistance to environmental stressors.
Case Study: Plant Growth Regulation
In an experiment conducted by researchers at the University of Agriculture, CMA was applied to tomato plants. The results showed a significant increase in root biomass and improved drought tolerance compared to untreated controls. This suggests that CMA could be used to enhance crop yields under adverse conditions .
| Treatment | Root Biomass (g) | Drought Tolerance (%) |
|---|---|---|
| Control | 10.5 | 30 |
| CMA (10 mg/L) | 15.8 | 55 |
| CMA (20 mg/L) | 18.2 | 70 |
Materials Science
CMA has been explored for its potential use in synthesizing novel polymers and materials due to its unique chemical structure.
Case Study: Polymer Synthesis
A study published in Polymer Chemistry demonstrated that CMA can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The synthesized polymers exhibited improved tensile strength and elongation at break compared to conventional polymers .
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Conventional Polymer | 30 | 5 |
| CMA-Derived Polymer | 45 | 12 |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Substituents : Bromine (3-position), methoxy (4-position).
- Key Findings :
- Crystal Structure : The acetic acid group is nearly perpendicular to the phenyl ring (dihedral angle: 78.15°), while the methoxy group is coplanar (torsion angle: 1.2°) .
- Electronic Effects : Bromine is strongly electron-withdrawing, as evidenced by C–C–C bond angles (121.5° at Br vs. 118.2° at OMe). This contrasts with 2-(3-Chloro-5-methoxyphenyl)acetic acid, where the chloro group’s weaker electron-withdrawing nature may result in smaller angular distortions.
- Hydrogen Bonding : Forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, a feature common to many acetic acid derivatives .
(4-{(E)-[3-(3-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic Acid
- Substituents: Extended conjugated system with a thiazolidinone core.
- Key Differences: The presence of a thiazolidinone ring introduces additional hydrogen-bonding sites and redox-active properties, which are absent in this compound.
2-(3,5-Dichlorophenyl)acetic Acid (Inference from Ethyl Ester in )
- Substituents : Two chlorine atoms (3- and 5-positions).
- Key Comparison: The lack of a methoxy group increases lipophilicity but reduces solubility in polar solvents.
Table 1: Key Properties of Selected Phenylacetic Acid Derivatives
Biological Activity
2-(3-Chloro-5-methoxyphenyl)acetic acid is a phenylacetic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its anti-inflammatory and antimicrobial properties, as well as its role as an intermediate in pharmaceutical synthesis.
The chemical structure of this compound includes a chlorine atom and a methoxy group attached to the phenyl ring, which may influence its biological activity. The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the synthesis of more complex organic molecules.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Potassium permanganate, chromium trioxide |
| Reduction | Alcohols, alkanes | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted phenylacetic acid derivatives | Sodium methoxide, potassium tert-butoxide |
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. For instance, it has been tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating a reduction in inflammatory markers such as TNF-alpha and IL-6 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Anti-inflammatory Effects
A notable study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory activity of several phenylacetic acid derivatives, including this compound. The results indicated that this compound significantly reduced edema in animal models when compared to control groups .
Evaluation of Antimicrobial Efficacy
Another research article highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. This includes binding to enzymes or receptors involved in inflammatory pathways or microbial metabolism. Understanding these interactions is crucial for further development into therapeutic applications.
Comparison with Similar Compounds
This compound can be compared with other phenylacetic acid derivatives to assess its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Methoxyphenylacetic acid | Lacks chlorine; lower reactivity | Moderate anti-inflammatory effects |
| 3-Chlorophenylacetic acid | Lacks methoxy group; similar structure | Limited antimicrobial activity |
| 5-Methoxyphenylacetic acid | Lacks chlorine; similar structure | Antimicrobial activity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
